N-Methyl-N-phenyl-2-vinylaniline
Description
N-Methyl-N-phenyl-2-vinylaniline is an organic compound with the molecular formula C15H15N It is a derivative of aniline, where the nitrogen atom is substituted with a methyl group and a phenyl group, and the benzene ring is substituted with a vinyl group at the ortho position
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-ethenyl-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C15H15N/c1-3-13-9-7-8-12-15(13)16(2)14-10-5-4-6-11-14/h3-12H,1H2,2H3 |
InChI Key |
PZXBJDCOEMUALB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-2-vinylaniline can be synthesized through several methods. One common approach involves the alkylation of N-methyl-N-phenylaniline with a vinyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the vinyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of catalytic processes can improve the efficiency and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-2-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form N-methyl-N-phenyl-2-ethyl aniline.
Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: N-methyl-N-phenyl-2-ethyl aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Methyl-N-phenyl-2-vinylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which N-Methyl-N-phenyl-2-vinylaniline exerts its effects depends on the specific application. In chemical reactions, the vinyl group can act as a reactive site for various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylaniline: Lacks the vinyl group, resulting in different reactivity and applications.
N-Phenyl-2-vinylaniline: Lacks the methyl group on the nitrogen atom, affecting its chemical properties.
N-Methyl-2-vinylaniline:
Uniqueness
N-Methyl-N-phenyl-2-vinylaniline is unique due to the presence of both a methyl and a phenyl group on the nitrogen atom, as well as a vinyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
N-Methyl-N-phenyl-2-vinylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activities associated with this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a vinyl group attached to the aniline structure, which is modified by the addition of a methyl and a phenyl group. This unique structure contributes to its reactivity and biological properties.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various microbial strains. For instance, studies have shown that certain derivatives possess inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
| Microbial Strain | Activity | Reference |
|---|---|---|
| E. coli | Inhibitory | |
| S. aureus | Inhibitory | |
| C. albicans | Antifungal |
2. Anticancer Properties
This compound has also been studied for its anticancer properties. Research has demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Case Study:
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, alongside increased markers of apoptosis (caspase activation) .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation: It can also act on cellular receptors, altering signal transduction pathways that control cell growth and survival.
- Reactive Intermediates: The vinyl group enhances the compound's reactivity, allowing it to form adducts with nucleophiles in cellular systems.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Vinylaniline | Lacks methyl substitution | Moderate antimicrobial activity |
| N-Methyl-2-phenylaniline | Substituted phenyl instead of vinyl | Limited anticancer activity |
| N-Methyl-N-(4-chlorophenyl)-2-vinylaniline | Contains chlorine substituent | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
